Product packaging for 4-Chloro-3-nitrobenzoic acid(Cat. No.:CAS No. 96-99-1)

4-Chloro-3-nitrobenzoic acid

Cat. No.: B146349
CAS No.: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroaromatic Compounds Research

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely used as intermediates in the synthesis of a vast array of industrial products, including dyes, polymers, pesticides, and explosives. mdpi.com The presence of both a halogen and a nitro group on an aromatic ring imparts unique chemical reactivity to these molecules, making them crucial in synthetic chemistry. researchgate.net However, the widespread use of HNCs has also led to environmental concerns, prompting research into their stability, degradation, and potential for bioremediation. mdpi.comrepec.org

4-Chloro-3-nitrobenzoic acid serves as a significant member of this class. Its structure allows for the study of the interplay between the chloro and nitro functional groups, influencing the compound's reactivity and potential applications. Research on HNCs often focuses on selective hydrogenation, where the nitro group is reduced without removing the halogen, a challenging but vital transformation in the fine chemical industry. researchgate.netacs.org The study of compounds like this compound contributes to a deeper understanding of these selective reactions. researchgate.net

Historical Trajectory of Academic Inquiry Pertaining to this compound

The synthesis of this compound is a well-established chemical process, typically achieved through the nitration of p-chlorobenzoic acid. guidechem.comprepchem.comprepchem.com Various methods have been developed to optimize this reaction, with yields reported to be as high as 97-98.7%. guidechem.comprepchem.com

Early academic interest in this compound likely stemmed from its utility as a chemical intermediate. guidechem.comshubhamspecialty.com Over time, research has expanded to explore its more nuanced chemical behaviors and potential applications. For instance, studies have investigated its physicochemical properties, such as solubility and acid dissociation constants, to better understand its behavior in different chemical environments. conicet.gov.ar More recent research has delved into its role in the formation of metal complexes and co-crystals, revealing interesting material properties. mdpi.comresearchgate.net For example, co-crystals of this compound with caffeine (B1668208) have been shown to exhibit distinct mechanical behaviors, with different polymorphic forms being either brittle or plastically shearable. researchgate.net This highlights a modern research trajectory focused on the solid-state properties and material science applications of this compound.

Significance of this compound as a Prototypical Research Subject

This compound's value as a research subject lies in its versatility. solubilityofthings.comchemimpex.com Its defined structure, with reactive sites at the carboxylic acid, nitro, and chloro positions, allows for a wide range of chemical modifications. This makes it an ideal starting material for the synthesis of more complex molecules. solubilityofthings.comchemicalbook.com

The compound serves as a key intermediate in the production of various organic molecules, including pharmaceuticals and dyes. guidechem.comshubhamspecialty.com For example, it is a crucial raw material for the synthesis of the BRAF inhibitor dabrafenib. guidechem.com Furthermore, its ability to form complexes with metal ions, such as copper(II), has led to investigations into the biological activities of these complexes, including their potential as anticancer agents. mdpi.com

In the field of material science, the study of its co-crystals has provided insights into the role of weak intermolecular interactions in determining the mechanical properties of materials. researchgate.net The compound's reactivity also makes it a useful tool for studying reaction mechanisms, such as nucleophilic aromatic substitution. biosynth.com The body of research on this compound demonstrates its importance as a model system for exploring fundamental chemical principles and for developing new materials and molecules with practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitrobenzoic acid
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InChI

InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
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InChI Key

DFXQXFGFOLXAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
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Molecular Formula

C7H4ClNO4
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DSSTOX Substance ID

DTXSID7059143
Record name Benzoic acid, 4-chloro-3-nitro-
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Molecular Weight

201.56 g/mol
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CAS No.

96-99-1
Record name 4-Chloro-3-nitrobenzoic acid
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Record name 4-CHLORO-3-NITROBENZOIC ACID
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Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Nitrobenzoic Acid

Established Synthetic Pathways for 4-Chloro-3-nitrobenzoic Acid

The preparation of this compound can be accomplished via several reliable methods, most notably the nitration of a substituted benzoic acid or the oxidation of a substituted toluene (B28343).

Nitration of 4-Chlorobenzoic Acid

The most common and direct method for synthesizing this compound is the electrophilic nitration of 4-chlorobenzoic acid. guidechem.com This reaction introduces a nitro group (-NO₂) onto the aromatic ring.

The conventional method involves treating 4-chlorobenzoic acid with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.commdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction is typically performed at controlled temperatures to ensure selectivity and safety. For instance, one procedure involves adding a solution of concentrated nitric and sulfuric acids to 4-chlorobenzoic acid in a sulfuric acid medium while maintaining the temperature between 10°C and 25°C. prepchem.com The mixture is then stirred for an extended period, after which the product is precipitated by pouring the reaction mixture over ice. prepchem.com This process can achieve very high yields, often exceeding 98%. prepchem.com

Another established protocol involves adding p-chlorobenzoic acid to concentrated sulfuric acid, cooling the mixture, and then introducing nitric acid while keeping the temperature below 15°C. mdpi.com The reaction temperature is subsequently raised to 50–65°C and held for several hours to complete the nitration. guidechem.commdpi.com The final product is isolated by precipitation in ice water, followed by filtration and washing. mdpi.com

The table below summarizes various traditional nitration protocols found in the literature.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-Chlorobenzoic AcidConc. H₂SO₄, Conc. HNO₃Conc. H₂SO₄10-25, then 3710-1498.7- prepchem.com
4-Chlorobenzoic AcidConc. H₂SO₄, 68% HNO₃Conc. H₂SO₄<15, then 50-655-- mdpi.com
4-Chlorobenzoic AcidMixed Acid (35.2% HNO₃, 64.2% H₂SO₄)1,2-Dichloroethane (B1671644)40596.899.5 prepchem.com
4-Chlorobenzoic Acid98% HNO₃, 100% H₂SO₄Methylene (B1212753) ChlorideBoiling397.399.5 google.com

This table is interactive. Users can sort columns to compare different reaction conditions.

To enhance reaction efficiency and potentially reduce the use of large volumes of acid, alternative strategies have been explored. One approach involves using a different solvent system. For example, nitration can be carried out using a mixed acid in 1,2-dichloroethane or methylene chloride as the solvent, with the reaction proceeding at the solvent's boiling point. guidechem.comprepchem.comgoogle.com This method has been reported to yield the product in over 97% yield with high purity. guidechem.comprepchem.com

Research into solvent-free nitration methods, often assisted by microwave irradiation or ultrasonication, has also been conducted for various aromatic compounds. scispace.comscirp.orgresearchgate.net These techniques aim to provide energy-efficient and rapid synthesis with high regioselectivity, though specific applications to 4-chlorobenzoic acid are part of broader studies on nitration mechanisms. scispace.comscirp.org

Oxidation of 4-Chloro-3-nitrotoluene (B146361)

An alternative synthetic route to this compound begins with 4-chloro-3-nitrotoluene. guidechem.com This method involves the oxidation of the methyl group (-CH₃) on the toluene ring to a carboxylic acid group (-COOH). A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). In a typical procedure, 4-chloro-3-nitrotoluene is dissolved in a mixture of ethanol (B145695) and water, and potassium permanganate is added. guidechem.com The reaction proceeds at a controlled temperature (e.g., 30°C) for about an hour, yielding this compound in high yields, reported to be around 91%. guidechem.com This pathway is particularly useful if 4-chloro-3-nitrotoluene is a more readily available or cost-effective starting material. The synthesis of the precursor itself involves the nitration of p-chlorotoluene. guidechem.com

Multistep Syntheses from Benzene (B151609) Derivatives

While direct functionalization of 4-chlorobenzoic acid is most common, this compound can also be prepared through multistep synthetic sequences starting from simpler benzene derivatives. A logical, though more lengthy, approach could start from toluene.

A hypothetical multistep synthesis could be:

Nitration of Toluene : Toluene is first nitrated using a mixture of nitric and sulfuric acid. This reaction yields a mixture of ortho-nitrotoluene and para-nitrotoluene because the methyl group is an ortho, para-director. quora.com

Separation of Isomers : The para-nitrotoluene isomer is separated from the ortho isomer.

Chlorination : The para-nitrotoluene is then subjected to chlorination. The nitro group is a meta-director, so this step would not yield the desired product. A more viable route starts with p-chlorotoluene.

Start with p-Chlorotoluene : A more practical multistep synthesis begins with p-chlorotoluene.

Nitration of p-Chlorotoluene : p-Chlorotoluene is nitrated. The chloro group is an ortho, para-director and the methyl group is also an ortho, para-director. The nitration predominantly occurs at the position ortho to the chloro group and meta to the methyl group, yielding 4-chloro-3-nitrotoluene. guidechem.com

Oxidation : The resulting 4-chloro-3-nitrotoluene is then oxidized to this compound using an oxidizing agent like potassium permanganate, as described in section 2.1.2. guidechem.com

Regioselectivity and Mechanistic Aspects of Nitration Reactions

The synthesis of this compound via the nitration of 4-chlorobenzoic acid is a classic example of regioselectivity in electrophilic aromatic substitution. The outcome of the reaction—the specific placement of the incoming nitro group—is dictated by the electronic effects of the substituents already present on the benzene ring: the chloro group (-Cl) and the carboxylic acid group (-COOH). brainly.com

The mechanism begins with the generation of the electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and the stronger acid, sulfuric acid. masterorganicchemistry.comnih.gov

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion attacks the electron-rich π system of the 4-chlorobenzoic acid ring. The position of this attack is not random. The two existing substituents direct the incoming electrophile:

Carboxylic Acid Group (-COOH) : This group is strongly electron-withdrawing and is a deactivating, meta-director. It pulls electron density out of the ring, making it less reactive, and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

Chloro Group (-Cl) : This group is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the intermediate carbocation (arenium ion) when attack occurs at the ortho or para positions.

In 4-chlorobenzoic acid, the para position relative to the chloro group is already occupied by the carboxylic acid. Therefore, the directing effects are as follows:

The -COOH group directs the NO₂⁺ to position 3 (and 5).

The -Cl group directs the NO₂⁺ to position 2 (and 6), which are its ortho positions.

The positions ortho to the carboxylic acid group (positions 3 and 5) are activated by the chloro group's resonance effect, while the positions ortho to the chloro group (positions 2 and 6) are strongly deactivated by the adjacent electron-withdrawing carboxylic acid group. The combined influence of these two groups results in the strong preference for the nitronium ion to attack position 3. This leads to the formation of this compound as the major product. brainly.com The formation of the minor isomer, 4-chloro-2-nitrobenzoic acid, is significantly less favored. brainly.com

Electronic Effects of Substituents (-COOH, -Cl, -NO2) on Aromatic Electrophilic Substitution

The regioselectivity of the nitration of 4-chlorobenzoic acid is a direct consequence of the electronic effects exerted by the substituents already present on the benzene ring: the carboxyl group (-COOH) and the chlorine atom (-Cl).

Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing. Its electron-withdrawing nature, which arises from both inductive effects and resonance, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene. libretexts.orglibretexts.org The withdrawal of electron density is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Chlorine (-Cl): As a halogen, chlorine is a deactivating but ortho-, para-directing group. libretexts.org Its inductive effect, which withdraws electron density due to its high electronegativity, deactivates the ring. However, its ability to donate a lone pair of electrons via resonance stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. libretexts.org

Directing Influence in Concert: In the case of 4-chlorobenzoic acid, the powerful meta-directing influence of the carboxylic acid group dominates the ortho-, para-directing effect of the chlorine atom. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position that is meta to the -COOH group and ortho to the -Cl atom, which is the 3-position. The newly introduced nitro group (-NO₂) is also a strong electron-withdrawing and deactivating group. libretexts.orglibretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-COOH Electron-withdrawing (Inductive & Resonance)Strongly DeactivatingMeta
-Cl Electron-withdrawing (Inductive), Electron-donating (Resonance)DeactivatingOrtho, Para
-NO₂ Electron-withdrawing (Inductive & Resonance)Strongly DeactivatingMeta

Quantum Mechanical Calculations of Nitration Regioselectivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide significant insight into reaction mechanisms and regioselectivity in electrophilic aromatic substitution. preprints.org These computational methods are used to model the reaction pathway and calculate the energies of intermediates and transition states.

In the nitration of 4-chlorobenzoic acid, DFT calculations can be used to analyze the stability of the possible Wheland intermediates (arenium ions) that would be formed upon attack of the nitronium ion at the different available positions on the ring. preprints.org The calculations consistently show that the transition state leading to the formation of the 3-nitro isomer is the most energetically favorable. This computational evidence confirms that this compound is the thermodynamically preferred product, aligning with experimental observations. Such theoretical studies are invaluable for predicting the outcomes of reactions involving complex electronic and steric influences.

Green Chemistry Approaches in the Synthesis of this compound

Traditional synthesis methods for this compound often rely on harsh reagents and environmentally persistent solvents. prepchem.comgoogle.com Recognizing the environmental impact, research has shifted towards developing more sustainable and "green" synthetic routes. dtic.mil

Exploration of Environmentally Benign Solvents and Reagents

A key focus of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of this compound has traditionally employed halogenated organic solvents like 1,2-dichloroethane or methylene chloride. google.comprepchem.com Furthermore, the process often uses a large excess of sulfuric acid, which acts as both a catalyst and a solvent, leading to significant acid waste. prepchem.com

Modern approaches have explored solvent-free conditions. One such method uses sulfuric acid more efficiently as a catalyst rather than a bulk solvent, significantly reducing waste. This solvent-free approach can achieve high yields (95%) and simplifies the purification process. Other research investigates novel nitrating systems to replace the conventional mixed-acid protocol, aiming to reduce the use of strong, corrosive acids. dtic.mil Solid-state reactions, conducted by grinding reagents together in a mortar and pestle without any solvent, also represent an environmentally benign alternative. researchgate.netscirp.org

Table 2: Comparison of Traditional vs. Green Reagents in Synthesis
ApproachSolvent/MediumReagentsEnvironmental Considerations
Traditional 1,2-Dichloroethane google.comprepchem.comConc. HNO₃ / Conc. H₂SO₄Use of halogenated solvent; large excess of acid waste.
Traditional Excess H₂SO₄ prepchem.comConc. HNO₃Generates significant acidic waste stream.
Green Solvent-Free HNO₃ / H₂SO₄ (catalytic)Reduces solvent use and acid waste.
Green Solvent-Free (Grinding) scirp.orgHNO₃ / Metal Salt CatalystEliminates bulk solvents; energy-efficient.

Development of Catalytic Synthesis Routes

The development of novel catalytic systems is a cornerstone of green synthetic chemistry. For the nitration of aromatic compounds, including the synthesis of this compound, researchers have explored the use of various metal salts as catalysts. These include salts of Group V and VI metals, such as bismuth nitrate (B79036), ammonium (B1175870) molybdate, and potassium chromate. scirp.orgscispace.com

These catalytic methods often allow the reaction to proceed under milder conditions and can exhibit high regioselectivity. scirp.org The efficiency of these reactions can be further enhanced by using non-conventional energy sources. For instance, ultrasonically assisted nitration can significantly reduce reaction times from hours to minutes while maintaining high yields. scispace.com Similarly, microwave-assisted nitration under solvent-free conditions has proven to be a rapid and efficient method. researchgate.netscirp.org These catalytic, energy-efficient approaches represent a significant step towards a more sustainable production of this compound.

Table 3: Catalytic Systems for Nitration of Aromatic Compounds
CatalystAssisting MethodConditionsKey Advantages
Ammonium Molybdate scispace.comUltrasoundMild AcidHigh regioselectivity, reduced reaction time.
Potassium Chromate scispace.comUltrasoundMild AcidGood yields, enhanced reaction rate.
Bismuth Nitrate researchgate.netMicrowave (Solvent-Free)Mild AcidRapid reaction (minutes), high efficiency, eco-friendly.
Sodium Tungstate researchgate.netMicrowave (Solvent-Free)Mild AcidExcellent yields, solvent-free process.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Nitrobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) and Functional Group Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups present in the 4-Chloro-3-nitrobenzoic acid molecule. The spectra are characterized by distinct bands corresponding to the vibrational modes of its constituent parts, including the carboxylic acid, nitro group, and the substituted benzene (B151609) ring.

The FT-IR and FT-Raman spectra of a co-crystal containing 8-hydroxyquinolinium and this compound have been analyzed, providing insight into the compound's vibrational modes. researchgate.netresearchgate.netresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data and provide more precise vibrational assignments. researchgate.net

Key vibrational assignments for the functional groups of this compound are summarized in the table below. The characteristic stretching vibration of the hydroxyl group (O-H) in the carboxylic acid typically appears as a broad band in the high-wavenumber region of the FT-IR spectrum. The carbonyl (C=O) stretching is observed as a strong, sharp peak. The nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations, which are strong indicators of its presence. The carbon-chlorine (C-Cl) bond and the various vibrations of the benzene ring further confirm the molecular structure.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Carboxylic AcidO-H stretch3100-2900 (broad) mdpi.com
Carboxylic AcidC=O stretch~1695 mdpi.com
Nitro GroupAsymmetric NO₂ stretch~1541 mdpi.com
Nitro GroupSymmetric NO₂ stretch~1358 mdpi.com
Aromatic RingC-H stretch>3000
Aromatic RingC=C stretch1600-1400 mdpi.com
Carbon-HalogenC-Cl stretch800-600
C-N BondC-N stretch~1282 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) provide a detailed map of the molecular structure.

For this compound, the ¹H NMR spectrum typically shows signals for the three aromatic protons. chemicalbook.com The proton on the carbon between the carboxylic acid and nitro groups is expected to be the most deshielded. The chemical shifts and coupling patterns are consistent with the substitution pattern on the benzene ring. mdpi.comchemicalbook.com The acidic proton of the carboxylic group usually appears as a broad singlet at a significantly downfield chemical shift. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the carbon atoms of the benzene ring and the carboxyl group.

¹H NMR Data (400 MHz, DMSO-d₆) Source
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.43s1HAromatic H mdpi.com
8.06d1HAromatic H mdpi.com
7.67d1HAromatic H mdpi.com
~13.0br s1H-COOH rsc.org
¹³C NMR Data Source
Chemical Shift (δ, ppm) Assignment
~165-COOH
120-150Aromatic & C-NO₂, C-Cl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular weight of the compound is 201.56 g/mol . nih.govnist.gov In electron ionization (EI) mass spectrometry, the molecule typically produces a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern provides structural information. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). For this specific compound, the loss of the nitro group (NO₂) is also a possible fragmentation route. The NIST mass spectrum for this compound shows a prominent molecular ion peak at m/z 201. nist.govchemicalbook.com

Mass Spectrometry Data (GC-MS) Source
m/z Value Relative Intensity Proposed Fragment
201High[M]⁺ Molecular Ion nih.govchemicalbook.com
184Moderate[M-OH]⁺
155Moderate[M-NO₂]⁺
127Low[M-NO₂-CO]⁺
99High[C₅H₄Cl]⁺ nih.gov
75Moderate[C₅H₄O]⁺ or [C₆H₃]⁺ chemicalbook.com
30High[NO]⁺ nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The aromatic ring, nitro group, and carboxyl group act as chromophores. The absorption spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

Studies on a co-crystal of this compound have reported a UV cutoff wavelength at 404 nm. researchgate.netresearchgate.net From this, an optical band gap was calculated to be 3.03 eV. researchgate.netresearchgate.net This relatively wide band gap is indicative of a material that is transparent in the visible region.

X-ray Diffraction (XRD) Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on unit cell dimensions, space group symmetry, and the nature of intermolecular interactions that stabilize the crystal lattice.

Single crystal X-ray diffraction (SCXRD) analysis of pure this compound has been performed to redetermine its crystal structure. researchgate.net The analysis reveals the precise parameters of the unit cell and the space group to which the crystal belongs. This data is fundamental to understanding the solid-state packing of the molecule. While various co-crystals have been studied which crystallize in different systems (e.g., monoclinic P2₁/n or orthorhombic Fdd2), the pure compound has its own distinct structure. researchgate.netiucr.org

Crystallographic Data for this compound Source
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) Data varies by polymorph
b (Å) Data varies by polymorph
c (Å) Data varies by polymorph
α (°) Data varies by polymorph
β (°) Data varies by polymorph
γ (°) Data varies by polymorph
Z (molecules/unit cell) Data varies by polymorph

Note: this compound can form different polymorphs and co-crystals, leading to variations in reported crystallographic data. For instance, two solvent-free polymorphs with caffeine (B1668208) (Form I and Form II) crystallize in the triclinic P-1 space group. researchgate.net

The crystal structure of this compound is stabilized by a network of intermolecular interactions. A crucial and common motif for carboxylic acids is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

Furthermore, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, contributing to the stability of the layered structure. researchgate.netelsevierpure.com The interplay of these varied interactions, from strong hydrogen bonds to weaker C-H···O and π-π forces, defines the specific supramolecular architecture and influences the material's physical properties. researchgate.netelsevierpure.com Studies of its co-crystals, for example with caffeine, have shown that the reorganization of these weak interactions can lead to different polymorphs with distinct mechanical properties. researchgate.net

Polymorphism and Co-crystallization Studies

This compound has been a subject of significant interest in the field of crystal engineering due to its ability to form multi-component crystals, known as co-crystals, with tailored physical properties. The study of its polymorphic systems and co-crystallization reveals how non-covalent interactions can be harnessed to design materials with unique characteristics, such as exceptional mechanical flexibility. Research has particularly focused on its co-crystals with caffeine, which exist in both solvated and solvent-free polymorphic forms, demonstrating distinct mechanical behaviors. researchgate.net These studies provide fundamental insights into the relationship between crystal structure and material function.

A notable example of functional co-crystal design is the single-crystal form composed of this compound (CNB), caffeine (CAF), and methanol (B129727) in a 1:1:<1 ratio. researchgate.netchemrxiv.org These crystals exhibit remarkable reversible elastic bending, a property of great interest for applications in flexible electronics and photonics. researchgate.net The material is also noted for its exceptional mechanical stiffness and high hardness, comparable to some low-density metals. nih.gov

The mechanism underlying this flexibility has been determined to an atomic resolution using micro-focused synchrotron radiation. researchgate.netchemrxiv.org When the crystal is subjected to strain, the bending is accommodated not by a simple mechanical interlocking, but by a combination of molecular-level adjustments. chemrxiv.orgchemrxiv.org Specifically, the process involves changes in intermolecular distances and the rotation of hydrogen-bonded dimers of caffeine and this compound across two orthogonal directions. researchgate.netchemrxiv.org This coordinated movement allows for the necessary compression on the inner side of the bend and expansion on the outer side, producing the observed flexibility. researchgate.net The supramolecular architecture features a combination of weak C–H···O hydrogen bonds, π-stacking, and van der Waals forces, while steric barriers are thought to prevent slippage between molecular layers, which would otherwise lead to permanent plastic deformation. iucr.org

Upon heating, the material undergoes phase transitions; it loses its flexibility and becomes brittle at 333 K (60 °C) and experiences partial desolvation of methanol at 388 K (115 °C). iucr.org

PropertyValue
System 1:1:1 co-crystal solvate of caffeine, this compound, and methanol
Crystal System Orthorhombic
Space Group Fdd2
Lattice Parameters (at 100 K) a = 32.784(9) Åb = 55.541(15) Åc = 3.9564(12) Å
Volume (at 100 K) 7191(4) ų

Table 1: Crystallographic data for the flexible co-crystal of caffeine, this compound, and methanol. iucr.org

The principles of crystal engineering—understanding and utilizing intermolecular interactions to create novel solid-state structures—are well-illustrated by this compound. Beyond the flexible methanol solvate, it also forms two distinct solvent-free polymorphic co-crystals with caffeine, designated as Form I and Form II. researchgate.net

These two polymorphs, while having closely related 2D layered structures, exhibit surprisingly different mechanical properties. researchgate.net In both forms, dimers of caffeine and this compound are linked by robust carboxylic acid–imidazole synthons. These dimers then assemble into 2D sheets via C−H⋯O interactions and π⋯π stacking. researchgate.net Despite this structural similarity, Form I is brittle and undergoes a shear-induced phase transformation into the softer, plastically shearable Form II upon grinding. researchgate.net

This difference in behavior is attributed to the subtle but critical variations in their weak intermolecular interactions. Form I is characterized by weaker intralayer (sp3)C−H···O bonds and specific, stronger interlayer π-stacking, resulting in a rougher potential energy surface that resists layer slippage, making it harder and more brittle. researchgate.net Conversely, Form II possesses stronger intralayer (sp2)C−H···O interactions and more non-specific interlayer π-stacking, creating a smoother potential energy surface that allows molecular layers to shear past one another more easily. researchgate.net This detailed investigation demonstrates how targeted manipulation of non-covalent bonds in supramolecular assemblies can control the macroscopic mechanical properties of the resulting materials. researchgate.net

PolymorphKey Structural FeaturesMechanical Behavior
Form I (CAF•CNB) Weaker intralayer (sp3)C−H···O interactions; Specific interlayer π-stackingBrittle; Harder; Converts to Form II upon grinding
Form II (CAF•CNB) Stronger intralayer (sp2)C−H···O interactions; Non-specific interlayer π-stackingSoft; Plastically shearable

Table 2: Comparison of the two solvent-free polymorphic co-crystals of caffeine (CAF) and this compound (CNB). researchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Chloro 3 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and salts. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification Reactions

The carboxylic acid group of 4-chloro-3-nitrobenzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard method for protecting the carboxylic acid or for creating derivatives with altered solubility and reactivity.

A common example is the formation of methyl 4-chloro-3-nitrobenzoate. This derivative is a known intermediate in various synthetic pathways. synthinkchemicals.combiosynth.compharmacompass.comcphi-online.com

Table 1: Examples of Esterification Products

Ester ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-chloro-3-nitrobenzoate14719-83-6C8H6ClNO4215.59

This table presents an example of an ester derived from this compound, highlighting its key identifiers.

Amidation Reactions

Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide. This transformation is crucial for building more complex molecules, particularly in the synthesis of pharmaceutical ingredients.

One documented method involves reacting this compound with urea (B33335) in the presence of phosphorous acid and a solvent like 1,2-dichlorobenzene (B45396) at elevated temperatures. This process yields 4-chloro-3-nitrobenzamide (B92726) with high efficiency. google.com Another approach describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where this compound is first reacted with methylamine (B109427) to substitute the chlorine atom, followed by conversion of the carboxylic acid to an amide. google.com Boric acid has also been shown to be an effective catalyst for the amidation of carboxylic acids with amines. orgsyn.org

Table 2: Amidation Reaction Examples

Amine ReactantProductReaction ConditionsYieldReference
Urea4-Chloro-3-nitrobenzamidePhosphorous acid, 1,2-dichlorobenzene, 165-178°C, 8 hours90.2% google.com
Methylamine4-Methylamino-3-nitrobenzoic acidAqueous methylamineHigh google.com

This table summarizes key examples of amidation reactions with this compound, detailing the reactants, products, and reaction conditions.

Salt Formation

As a carboxylic acid, this compound can react with bases to form salts. This is a fundamental acid-base reaction. The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This enhanced acidity facilitates salt formation with a variety of bases. These salts can exhibit different physical properties, such as solubility, compared to the parent acid. For instance, in the synthesis of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid, the starting material, a derivative of this compound, undergoes a reaction in the presence of a base like sodium bicarbonate or sodium carbonate. google.com

Reactions Involving the Nitro Group (-NO2)

The nitro group is a key functional group that can be readily transformed, most notably into an amino group, which opens up a vast array of further chemical modifications.

Reduction to Amino Group (-NH2)

The reduction of the nitro group on the this compound ring to an amino group is a synthetically important transformation. The resulting 3-amino-4-chlorobenzoic acid is a valuable intermediate in the production of various organic compounds.

Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like tin (Sn) in the presence of an acid such as hydrochloric acid (HCl). Another effective method involves using tin with methanol (B129727). researchgate.net The choice of reducing agent and reaction conditions is crucial to selectively reduce the nitro group without affecting the chlorine atom or the carboxylic acid.

Table 3: Reduction of this compound

Reducing AgentProductReference
Tin and Hydrochloric Acid4-Chloro-3-aminobenzoic acid
Catalytic Hydrogenation4-Chloro-3-aminobenzoic acid
Tin and MethanolCorresponding amino compound researchgate.net

This table outlines common methods for the reduction of the nitro group in this compound.

Mechanistic Studies of Nitro Group Transformations

The reduction of aromatic nitro compounds is a multi-step process. orientjchem.org The generally accepted Haber-Lukashevich mechanism describes the transformation of a nitro group through a series of intermediates. orientjchem.org The reaction proceeds through the formation of a nitrosobenzene (B162901) intermediate, followed by a phenylhydroxylamine, which is then reduced to the final aniline (B41778) product. orientjchem.org The exact mechanism and the rate of reaction can be influenced by several factors, including the catalyst, the solvent, and the presence of other substituents on the aromatic ring. orientjchem.org The nitro group is a strong electron-withdrawing group, which influences the electron density of the entire molecule and can undergo reactions with nucleophiles. mdpi.com The reduction of the nitro group can also lead to the generation of free radicals, which can induce oxidative stress in biological systems. mdpi.com

Reactions Involving the Chloro Group (-Cl)

The chlorine atom at the C-4 position is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is profoundly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position, which stabilizes the negatively charged intermediate formed during nucleophilic attack.

The chloro group of this compound is highly susceptible to displacement by nucleophiles through the SNAr (addition-elimination) mechanism. nih.govresearchgate.net The reaction proceeds via a two-step process where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com The presence of the ortho-nitro group is crucial as it effectively delocalizes the negative charge, thereby stabilizing this intermediate and facilitating the reaction. researchgate.net In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. researchgate.net

This reactivity is exploited in the synthesis of various derivatives. For instance, this compound undergoes selective SNAr reactions with amino-lactams to produce procaine-like PABA (p-aminobenzoic acid) derivatives. researchgate.netnih.gov Similarly, reaction with amines can be achieved with high efficiency through copper-catalyzed C-N bond formation. tcichemicals.com The synthesis of a precursor to the diuretic bumetanide (B1668049) involves the reaction of a derivative, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, with sodium phenoxide in an SNAr reaction. mdpi.com

NucleophileReagent/ConditionsProductApplication/Reference
AminesCopper Catalyst4-Amino-3-nitrobenzoic acid derivativesRegioselective C-N bond formation tcichemicals.com
Amino-lactamsBase (e.g., Et₃N)PABA derivativesSynthesis of procaine-like compounds researchgate.netnih.gov
PhenoxideSodium Phenoxide4-Phenoxy-3-nitrobenzoic acid derivativeIntermediate for bumetanide synthesis mdpi.com
HydroxideStrong Base (e.g., NaOH)4-Hydroxy-3-nitrobenzoic acidSubstitution of chlorine with hydroxyl group organic-chemistry.org

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the C-4 position, replacing the chlorine atom. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net It is widely used to synthesize biaryl compounds. acs.org While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems, often employing bulky phosphine (B1218219) ligands, can effectively facilitate the coupling. rsc.org this compound and its derivatives can be coupled with various arylboronic acids to create substituted biphenyl (B1667301) structures. researchgate.netbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base. This reaction offers a direct method for the alkenylation of the aromatic ring. Acrylates are particularly effective coupling partners due to their electron-withdrawing nature. Derivatives of this compound have been successfully employed in Heck reactions following prior synthetic transformations.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) with an amine base. It is a highly reliable method for synthesizing arylalkynes. Research on analogous halo-nitrobenzoic acids has shown that electron-withdrawing groups, such as the nitro group, lead to excellent yields in Sonogashira couplings. This suggests that this compound is an excellent substrate for creating 4-alkynyl-3-nitrobenzoic acid derivatives, which are valuable synthetic intermediates.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃)4-Aryl-3-nitrobenzoic acid researchgate.netacs.orgresearchgate.net
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N)4-Alkenyl-3-nitrobenzoic acid
Sonogashira Terminal Alkyne (RC≡CH)Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N)4-Alkynyl-3-nitrobenzoic acid

Regioselective Functionalization and Multicomponent Reactions

The inherent substitution pattern of this compound allows for highly regioselective transformations. The reactivity of the C-Cl bond, as discussed previously, is a prime example of regioselective functionalization at the C-4 position, driven by the electronic influence of the ortho-nitro group. tcichemicals.com This predictable reactivity makes the compound a valuable building block for constructing more complex molecules where specific substitution patterns are required.

Furthermore, this compound is a suitable component in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they often utilize a carboxylic acid as one of the key components.

Ugi Reaction: This is typically a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. mdpi.com

Passerini Reaction: This is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acyloxy carboxamide. beilstein-journals.org

By participating as the carboxylic acid component, this compound can be incorporated into complex, peptide-like scaffolds in a single, atom-economical step. For example, the closely related isomer, 4-chloro-2-nitrobenzoic acid, has been successfully used in Ugi four-component condensations to synthesize precursors for 1,4-benzodiazepine-2,5-diones, demonstrating the utility of this class of compounds in MCRs.

Advanced Applications of 4 Chloro 3 Nitrobenzoic Acid in Synthetic Chemistry

Applications in Materials Science

4-Chloro-3-nitrobenzoic acid serves as a valuable precursor and building block in the field of materials science, contributing to the development of advanced materials with specific functional properties. Its applications range from the synthesis of high-performance polymers and specialty chemicals to the innovative field of co-crystal engineering for creating flexible materials.

Development of Polymers and Specialty Chemicals

This compound is a key intermediate in the synthesis of various polymers and specialty chemicals. Its derivatives are utilized to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.

The compound itself is a precursor in the production of specialty chemicals like methylimidazole, which functions as a resin curing agent and an adhesive in industries such as casting and fiberglass manufacturing. guidechem.com The reactivity of its carboxylic acid and the potential for modification of the nitro and chloro groups make it a versatile starting material.

One significant application is in the synthesis of high-performance polymers like polyamides and polyimides. While the direct polymerization of this compound is not common, its derivatives are crucial. For instance, after reduction of the nitro group to an amine, the resulting 3-amino-4-chlorobenzoic acid can act as a monomer in polycondensation reactions. Furthermore, derivatives such as 4-hydroxy-3-nitrobenzoyl chloride are employed in the preparation of polyimides and polyamides.

A notable area of research is its use in the synthesis of liquid crystals. As detailed in a study by The Royal Society of Chemistry, this compound is converted into its acyl chloride using thionyl chloride. This acyl chloride is then reacted with 4-nitrophenol (B140041) to produce 4'-nitrophenyl 4-chloro-3-nitrobenzoate. rsc.org This ester serves as a precursor for unsymmetrical four-ring bent-core compounds which exhibit liquid crystalline properties. rsc.org The process involves further reduction of the nitro groups and reaction with substituted salicylaldehydes to form the final Schiff's base liquid crystal molecules. rsc.org

Table 1: Application of this compound Derivatives in Materials

Derivative/PrecursorMaterial ClassApplication/Property
Methylimidazole (from this compound)Specialty ChemicalResin curing agent, adhesive. guidechem.com
4'-nitrophenyl 4-chloro-3-nitrobenzoateLiquid CrystalsPrecursor for bent-core liquid crystals. rsc.org
4-aminophenyl 3-amino-4-chlorobenzoateSchiff's BaseIntermediate for liquid crystal synthesis. rsc.org

Co-crystal Engineering for Flexible Materials

A groundbreaking application of this compound is in the field of co-crystal engineering to design flexible organic materials. iiserkol.ac.in Molecular crystals are typically brittle, but through strategic co-crystallization, materials with remarkable mechanical properties like elasticity and bendability can be created.

Research has demonstrated that co-crystals of this compound (CNB) with caffeine (B1668208) (CAF), particularly a methanol (B129727) solvate (CAF-CNB-MeOH), exhibit extraordinary elastic bending. iiserkol.ac.inresearchgate.net These single crystals can be bent repeatedly without breaking, a property attributed to their unique internal structure. researchgate.net

Two polymorphs of a 1:1 co-crystal of caffeine and this compound have been identified, showing distinct mechanical stabilities and hardness. iiserkol.ac.in Form I is harder but less stable, while the softer Form II is more stable. iiserkol.ac.in Computational studies have complemented these experimental findings, showing that the solvated co-crystal can maintain a stable structure over a range of temperatures and possesses a high Young's modulus. rsc.org

Table 2: Mechanical Properties of Caffeine:this compound Co-crystal

PropertyValueNotes
Young's Modulus~10 GPaFor the tensile and compressive modulus of the solvated co-crystal. rsc.org
Ultimate Tensile Strength> 600 MPaAt 100 K. rsc.org
Ultimate Compressive Strength> 400 MPaAt 100 K. rsc.org
Bending MechanismReversible Elastic BendingInvolves rotation of hydrogen-bonded dimers and changes in intermolecular distances. researchgate.net

Catalyst and Reagent in Organic Transformations

In organic synthesis, this compound is valued not as a catalyst, but as a versatile reagent and an important intermediate. solubilityofthings.com Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chlorine atom—each offering a site for chemical modification.

The compound serves as a starting material for a variety of multi-step syntheses. google.com The carboxylic acid group can be readily converted into other functionalities. For example, treatment with thionyl chloride transforms it into the highly reactive 4-chloro-3-nitrobenzoyl chloride. rsc.orggoogle.com This acyl chloride is a key reagent for introducing the 4-chloro-3-nitrobenzoyl moiety into other molecules via esterification or amidation reactions. rsc.org

The other functional groups also participate in important transformations:

Reduction: The nitro group can be selectively reduced to an amino group (forming 3-amino-4-chlorobenzoic acid) using reagents like tin and hydrochloric acid or through catalytic hydrogenation. This transformation is fundamental for synthesizing dyes, pharmaceuticals, and polymer precursors.

Nucleophilic Substitution: The chlorine atom on the aromatic ring can be substituted by various nucleophiles, allowing for the introduction of different functional groups at that position.

A Chinese patent details a synthetic route where this compound is used as the initial reagent. google.com It is first reacted with methylamine (B109427) to substitute the chlorine, then treated with thionyl chloride to form the acyl chloride, and finally reacted with methylamine again to yield N-methyl-4-(methylamino)-3-nitrobenzamide, a key pharmaceutical intermediate. google.com This exemplifies its role as a foundational building block, where it is consumed during the reaction sequence to construct more complex target molecules.

Environmental Fate and Degradation Mechanisms of 4 Chloro 3 Nitrobenzoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For 4-chloro-3-nitrobenzoic acid, key abiotic pathways include photolysis and hydrolysis.

The photolytic degradation of nitroaromatic compounds in aqueous solutions is often a slow and inefficient process on its own. nih.gov However, the rate of degradation can be significantly accelerated through advanced oxidation processes (AOPs), such as the combined application of ultraviolet (UV) radiation and hydrogen peroxide (H2O2). nih.govconicet.gov.arnih.gov

In the UV/H2O2 process, the photolysis of H2O2 generates highly reactive hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents that can initiate the degradation of robust organic molecules like this compound. conicet.gov.ar The process typically leads to the cleavage of the aromatic ring at an early stage and the nearly complete conversion of organic nitrogen into nitrate (B79036). nih.gov Studies on similar compounds, like 4-chloro-3,5-dinitrobenzoic acid, have shown that this method can achieve complete removal of dissolved organic carbon, with chloride and nitrate ions released as inorganic products. conicet.gov.ar The efficiency of the UV/H2O2 process depends on factors such as the initial concentrations of the substrate and hydrogen peroxide. nih.gov

Key Aspects of UV/H2O2 Photodegradation

AspectDescriptionReference
ProcessAdvanced Oxidation Process (AOP) combining UV light and hydrogen peroxide. conicet.gov.ar
Primary ReactantHydroxyl radicals (•OH) generated from H2O2 photolysis. nih.gov
MechanismInitiation of oxidation, leading to aromatic ring cleavage. nih.gov
End ProductsCan lead to complete mineralization, forming CO2, water, chloride, and nitrate ions. conicet.gov.ar
EfficiencySignificantly faster and more effective than direct UV photolysis alone. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is influenced by its chemical structure, particularly the presence of the electron-withdrawing nitro and carboxyl groups on the aromatic ring, which can activate the chlorine atom for nucleophilic substitution.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of xenobiotic compounds from the environment. Various bacterial strains have demonstrated the ability to metabolize chlorinated and nitrated aromatic compounds.

Several bacterial species have been identified that can utilize chlorinated nitroaromatic compounds as a source of carbon and energy, highlighting their potential for bioremediation. researchgate.net

Pseudomonas sp.: Strains of Pseudomonas are well-known for their metabolic versatility. For instance, Pseudomonas sp. JHN was found to utilize 4-chloro-3-nitrophenol (B1362549) (4C3NP), a compound structurally similar to this compound, as its sole source of carbon and energy. bohrium.comnih.govresearchgate.net This strain could completely degrade 0.4 mM of 4C3NP within 52 hours, with the stoichiometric release of chloride and nitrite (B80452) ions. bohrium.com

Acinetobacter sp.: Members of the genus Acinetobacter are also capable of degrading complex aromatic compounds. Acinetobacter sp. RKJ12 can degrade the related compound 2-chloro-4-nitrobenzoic acid (2C4NBA), utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway in this strain is initiated by an oxidative dehalogenation. nih.gov

Bacterial Degradation of Related Chloro-Nitroaromatic Compounds

Bacterial StrainDegraded CompoundKey ObservationReference
Pseudomonas sp. JHN4-Chloro-3-nitrophenol (4C3NP)Utilized as sole carbon and energy source; stoichiometric release of chloride and nitrite. bohrium.comnih.gov
Acinetobacter sp. RKJ122-Chloro-4-nitrobenzoic acid (2C4NBA)Utilized as sole carbon, nitrogen, and energy source; degradation initiated by oxidative dehalogenation. nih.gov
Arthrobacter sp.2-Nitrobenzoate (B253500)Degradation proceeds via salicylate (B1505791) and catechol. frontiersin.orgfrontiersin.org
Rhodococcus sp. HS513- and 4-Chloronitrobenzene (in co-culture)Mineralized in the presence of an additional carbon source. nih.gov

The elucidation of metabolic pathways relies on the identification of intermediate compounds. Studies of related molecules have identified several key metabolites.

In the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN, 4-chlororesorcinol (B43231) was identified as a major metabolite. bohrium.comnih.govresearchgate.net Its accumulation during inhibition studies confirmed it as a terminal aromatic compound in this specific pathway. nih.gov

The degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. RKJ12 follows a more complex route, involving several identified intermediates. The pathway is initiated by the formation of 2-hydroxy-4-nitrobenzoic acid , which is then converted to 2,4-dihydroxybenzoic acid . nih.govresearchgate.net Further degradation proceeds through the formation of salicylic (B10762653) acid and subsequently catechol , which then enters central metabolic pathways after ring cleavage. nih.govresearchgate.netresearchgate.net

Identified Metabolites in the Degradation of Related Compounds

Parent CompoundBacterial StrainIdentified MetaboliteReference
4-Chloro-3-nitrophenolPseudomonas sp. JHN4-Chlororesorcinol bohrium.comnih.govresearchgate.net
2-Chloro-4-nitrobenzoic acidAcinetobacter sp. RKJ122-Hydroxy-4-nitrobenzoic acid nih.govresearchgate.net
2,4-Dihydroxybenzoic acid nih.govresearchgate.net
Salicylic acid nih.govresearchgate.net
Catechol nih.govresearchgate.net

The biotransformation of this compound and related compounds is catalyzed by a sequence of specific enzymes. The initial steps often involve oxygenases that introduce hydroxyl groups onto the aromatic ring, which can lead to the removal of nitro or chloro substituents.

Monooxygenase: These enzymes are critical for initiating the degradation. In Pseudomonas sp. JHN, a 4C3NP-monooxygenase was identified that catalyzes the conversion of 4-chloro-3-nitrophenol to 4-chlororesorcinol with the release of a nitrite ion. nih.govresearchgate.net Similarly, the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. RKJ12 is initiated by a monooxygenase that catalyzes both the initial oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid and the subsequent oxidative denitration to form 2,4-dihydroxybenzoic acid. nih.govresearchgate.net

Catechol-1,2-dioxygenase: Following the formation of catechol, a common intermediate in the degradation of many aromatic compounds, ring cleavage is a necessary step. Catechol-1,2-dioxygenase is an enzyme that catalyzes the ortho-cleavage of the catechol ring to form cis,cis-muconic acid. frontiersin.orgnih.gov This enzyme's activity has been confirmed in Acinetobacter sp. RKJ12 during the degradation of 2-chloro-4-nitrobenzoic acid, channeling the carbon into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Enzymes in Biotransformation Pathways of Related Compounds

EnzymeFunctionExample PathwayReference
MonooxygenaseInitial oxidative attack, leading to dehalogenation and/or denitration.Degradation of 4C3NP by Pseudomonas sp. JHN and 2C4NBA by Acinetobacter sp. RKJ12. nih.govresearchgate.netnih.gov
Catechol-1,2-dioxygenaseCatalyzes the ortho-cleavage of the catechol aromatic ring.Lower pathway of 2C4NBA degradation by Acinetobacter sp. RKJ12. nih.govresearchgate.net
Salicylate hydroxylaseConverts salicylate to catechol.Degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. frontiersin.org

Plasmid-Mediated Catabolism of Chloronitroaromatic Compounds

The microbial degradation of persistent synthetic compounds like chloronitroaromatic compounds is often facilitated by genetic elements known as plasmids. These extrachromosomal DNA molecules can carry the genes encoding the specific enzymes required for the catabolic pathways that break down these recalcitrant pollutants. The transfer of these plasmids between bacteria is a key mechanism for the adaptation and spread of degradation capabilities within microbial communities. nih.gov

Research has identified specific plasmids responsible for the breakdown of compounds structurally related to this compound. For instance, a Pseudomonas putida strain, ZWL73, isolated from contaminated soil, was found to harbor a plasmid of approximately 100 kb, designated pZWL73. nih.gov This plasmid confers the ability to utilize 4-chloronitrobenzene (4CNB) as a sole source of carbon, nitrogen, and energy. nih.gov The plasmid-cured strains lost this degradation ability, while the trait could be conjugally transferred to other bacteria, confirming the plasmid's role. nih.gov The catabolic pathway involves enzymes such as chloronitrobenzene nitroreductase and 2-amino-5-chlorophenol (B1209517) 1,6-dioxygenase, whose genes are located on this plasmid. nih.gov

In another example, the degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA), an isomer of the subject compound, by Acinetobacter sp. strain RKJ12 is also plasmid-mediated. nih.govresearchgate.net Studies demonstrated that the catabolic genes for the 2C4NBA degradation pathway are likely located on a transmissible plasmid of about 55 kb found in this strain. nih.gov The degradation of other chlorinated aromatics, such as 4-chlorobenzoate, has also been linked to plasmids, highlighting this as a common evolutionary strategy for bacteria to detoxify contaminated environments. thegoodscentscompany.com

Table 1: Examples of Plasmids Involved in Chloronitroaromatic Compound Degradation

Bacterial Strain Degraded Compound Plasmid Plasmid Size (approx.) Key Enzymes/Pathways References
Pseudomonas putida ZWL73 4-Chloronitrobenzene (4CNB) pZWL73 100 kb Chloronitrobenzene nitroreductase, 2-amino-5-chlorophenol 1,6-dioxygenase nih.gov
Acinetobacter sp. RKJ12 2-Chloro-4-nitrobenzoic acid (2C4NBA) Not named 55 kb Oxidative dehalogenation pathway nih.govresearchgate.net
Ralstonia eutropha JMP134 4-Chlorocatechol Not specified Not specified Plasmid-carried 4-chlorocatechol-degrading genes nih.gov

Bioremediation Potential in Contaminated Environments

Bioremediation, which leverages microorganisms to break down and detoxify environmental pollutants, represents a cost-effective and environmentally sound approach for cleaning up sites contaminated with chloronitroaromatic compounds. researchgate.net Various bacteria, actinomycetes, and fungi have been identified that can detoxify and transform these compounds. researchgate.net Bacteria such as Pseudomonas sp., Comamonas sp., and Acinetobacter sp. have been shown to degrade chloronitroaromatic compounds, often utilizing them as their sole source of carbon and energy. nih.govdntb.gov.ua The bioremediation potential of a derivative, 4-chloro-3-nitrophenol, has been demonstrated with the isolation of Pseudomonas sp. JHN, which is capable of its degradation.

While bacterial degradation is effective, high concentrations of chloronitroaromatic pollutants can be toxic and inhibit microbial growth. researchgate.net This has led to research into other organisms, such as filamentous fungi, for mycoremediation. Fungi may offer advantages in treating these contaminants, as some species can tolerate and degrade higher concentrations of toxic compounds than bacteria. mdpi.com For example, the fungus Caldariomyces fumago has shown a significant ability to degrade halogenated nitroaromatic compounds, reducing their toxicity by 77-85% and offering a promising strategy for future environmental remediation efforts. mdpi.com The development of microbial biodegradation is considered a prime choice for the sustainable treatment of xenobiotic aromatic pollutants found in soil and water. mdpi.com

Environmental Impact Assessments of Chloronitroaromatic Derivatives

Chloronitroaromatic compounds (CNAs) are a class of synthetic chemicals that have raised significant environmental concerns due to their widespread use and inherent toxicity. nih.gov Many are used as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. epa.gov Their release into the environment through industrial effluents and improper disposal has led to contamination of soil and water. researchgate.net

Due to their hazardous nature, many CNAs are listed as priority pollutants by environmental protection agencies. researchgate.netresearchgate.net These compounds and their derivatives are often toxic, with some demonstrating mutagenic and carcinogenic properties. researchgate.net The nitro group attached to the aromatic ring makes these compounds chemically stable and recalcitrant, contributing to their persistence in the environment. researchgate.net The continued production and consumption of these xenobiotic aromatic compounds are expected to lead to a continuous increase in their environmental impact over time. mdpi.com From an environmental standpoint, compounds like this compound are considered organic pollutants due to their potential for both persistence and toxicity in various ecosystems. ontosight.ai

Persistence and Recalcitrance in Environmental Matrices

The persistence of chloronitroaromatic compounds in the environment is a primary reason for their ecological concern. Their chemical structure, characterized by an aromatic ring substituted with one or more nitro groups and chlorine atoms, makes them particularly resistant to degradation. researchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to the oxidative attacks catalyzed by microbial enzymes, rendering the compounds recalcitrant. researchgate.netepa.gov

Formation of Hazardous Intermediate By-products during Degradation

While the ultimate goal of bioremediation is the complete mineralization of a pollutant to harmless substances like carbon dioxide, water, and inorganic ions, the process often involves the formation of various intermediate metabolites. nih.gov In some cases, these degradation by-products can be as hazardous, or even more so, than the parent compound. mdpi.com

The microbial degradation of chloronitrobenzoic acids can proceed through various pathways, generating a series of intermediates. For example, the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. RKJ12 was found to produce intermediates including 2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid, salicylic acid, and catechol before the aromatic ring was cleaved. nih.gov Similarly, the breakdown of 2-chloro-4-nitrophenol (B164951) can yield metabolites such as chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). plos.org Reduction of the nitro group in this compound can lead to the formation of 4-chloro-3-aminobenzoic acid.

It is critical to assess the toxicity of these intermediates, as the breakdown of one toxic compound could lead to the accumulation of another. mdpi.com Furthermore, thermal decomposition of this compound, such as in a fire, can generate highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. thermofisher.comchemicalbook.comfishersci.com

Table 2: Examples of Degradation Intermediates from Chloronitroaromatic Compounds

Parent Compound Degradation Process Intermediate By-products References
2-Chloro-4-nitrobenzoic acid Microbial (Acinetobacter sp.) 2-Hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid, Salicylic acid, Catechol nih.gov
2-Chloro-4-nitrophenol Microbial (Burkholderia sp.) Chlorohydroquinone (CHQ), Hydroquinone (HQ) plos.org
This compound Microbial (Reduction) 4-Chloro-3-aminobenzoic acid
This compound Thermal Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas thermofisher.comchemicalbook.com

Analytical Chemistry and Detection Methodologies for 4 Chloro 3 Nitrobenzoic Acid

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 4-Chloro-3-nitrobenzoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages for specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of this compound and for its quantification in various samples. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. jmchemsci.com To ensure good peak shape and prevent the ionization of the carboxylic acid group, which can lead to peak tailing, the mobile phase is typically acidified. This is commonly achieved by adding a small percentage of an acid like formic acid or phosphoric acid. jmchemsci.comsigmaaldrich.com

For instance, one method specifies the use of a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sigmaaldrich.com This method is scalable and can be adapted for preparative separation to isolate impurities. sigmaaldrich.com For applications requiring compatibility with mass spectrometry (MS) detection, volatile acids like formic acid are used in place of non-volatile acids like phosphoric acid. sigmaaldrich.com

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. Validation parameters, as outlined by the International Conference on Harmonization (ICH) guidelines, include precision, accuracy, linearity, specificity, and robustness. jmchemsci.com In a study on a structurally related compound, 4-bromomethyl-3-nitrobenzoic acid, a validated HPLC-UV method demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.999, high accuracy with an average of 99.97%, and good precision with an average relative standard deviation of 0.67%. jmchemsci.com Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set at a value where the compound exhibits maximum absorbance, such as 271 nm for the aforementioned related compound. jmchemsci.com

Table 1: Representative HPLC Conditions for Analysis of Substituted Nitrobenzoic Acids

ParameterCondition 1Condition 2
Column Newcrom R1Octadecylsilane (C18)
Mobile Phase Acetonitrile, Water, Phosphoric AcidMethanol, Water, Formic Acid
Detection UV-Vis (Wavelength not specified)UV Diode Array (271 nm)
Application Purity Assessment, QuantificationStability-Indicating Assay, Quantification
Reference sigmaaldrich.com jmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying metabolites of xenobiotics like this compound. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nii.ac.jp However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound and its potential metabolites by GC is challenging. restek.comcolostate.edu Therefore, a derivatization step is essential to convert the polar carboxyl and other functional groups into more volatile and thermally stable derivatives. restek.comresearchgate.net

The most common derivatization strategy for carboxylic acids in the context of GC-MS is silylation. restek.comresearchgate.net This process involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. restek.com The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an aprotic solvent. restek.com

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, often with a nonpolar stationary phase like 5% phenylmethylpolysiloxane. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. By comparing these fragmentation patterns to spectral libraries (e.g., NIST), the identity of the parent compound and its metabolites can be determined. researchgate.net Untargeted metabolomics studies using GC-MS often employ this workflow to identify a wide range of metabolites in biological samples after exposure to a foreign compound. researchgate.net

Table 2: General Workflow for GC-MS Based Metabolite Identification

StepDescriptionCommon Reagents/Parameters
1. Sample Preparation Extraction of metabolites from a biological matrix (e.g., plasma, urine).Protein precipitation with cold acetonitrile.
2. Derivatization Conversion of polar analytes into volatile derivatives.Silylation with BSTFA + 1% TMCS or MSTFA.
3. GC Separation Separation of derivatized compounds based on volatility and column interaction.Capillary column (e.g., DB-5ms), temperature programming.
4. MS Detection Ionization, fragmentation, and detection of separated compounds.Electron Ionization (EI), mass range scan (e.g., m/z 40-600).
5. Identification Comparison of acquired mass spectra with reference libraries.NIST, Wiley, or in-house spectral libraries.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of this compound in certain applications. These methods are based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

These techniques have been successfully used to determine the solubility of this compound in various organic solvents. colostate.edu The procedure involves creating a saturated solution of the compound, and after an equilibration period, the concentration of the dissolved solute is quantified by measuring its absorbance at a specific wavelength. colostate.edu

Furthermore, UV-Vis spectrophotometry is instrumental in determining the acid dissociation constant (pKa) of benzoic acid derivatives. researchgate.net This involves recording the UV-Vis spectra of the compound at various pH values. The changes in the absorbance spectra as the compound transitions from its protonated to its deprotonated form allow for the calculation of the pKa value. researchgate.net For example, in a study determining the pKa of various benzoic acids in acetonitrile-water mixtures, spectra were recorded over a pH range of 2.0-11.0 to monitor the equilibrium shift. researchgate.net

Electrochemical Methods (e.g., Differential Pulse Polarography)

Electrochemical methods provide a highly sensitive means for the detection of electroactive species. The presence of the nitro group (-NO2) in the structure of this compound makes it amenable to analysis by techniques such as polarography and voltammetry. The nitro group is electrochemically reducible, meaning it can accept electrons at an electrode surface, generating a measurable current.

Differential Pulse Polarography (DPP) is a particularly sensitive technique that has been used for the determination of other nitrobenzoic acid isomers. rsc.orgtandfonline.com In DPP, the current is measured just before and during the application of a voltage pulse, and the difference is plotted against the base potential. This results in a peaked signal, where the peak height is proportional to the analyte's concentration and the peak potential is characteristic of the specific substance. Studies on 3-nitrobenzoic acid and 4-nitrobenzoic acid have shown that they produce well-defined DPP peaks at low negative potentials (e.g., -0.132 V and -0.087 V, respectively, vs. Ag/AgCl) in an acidic medium. rsc.org It is expected that this compound would exhibit similar behavior, allowing for its quantification. The presence of surfactants in the sample matrix can sometimes suppress the DPP peak current, an effect that needs to be considered during method development. tandfonline.comtandfonline.com

Derivatization Strategies for Enhanced Detection

Derivatization, the chemical modification of an analyte, is a powerful strategy to improve its analytical properties, such as enhancing detection sensitivity or improving chromatographic performance. restek.com

For analysis by HPLC coupled with mass spectrometry, especially using electrospray ionization (ESI-MS), derivatization can significantly enhance the signal response. Carboxylic acids like this compound often exhibit poor ionization efficiency in the commonly used positive-ion mode. To overcome this, derivatization reagents that introduce a readily ionizable group, such as a tertiary amine, are employed. For example, 2-picolylamine (PA) can be reacted with the carboxylic acid group to form an amide derivative. sigmaaldrich.comresearchgate.netnih.gov This PA-derivative is highly responsive in positive-ion ESI-MS, leading to substantial increases in detection sensitivity, with reported enhancements of 9 to 158-fold for various carboxylic acids. nih.gov

As discussed in section 7.1.2, derivatization is a prerequisite for the GC-MS analysis of non-volatile carboxylic acids. colostate.eduresearchgate.net The primary goal is to increase the volatility of the analyte. Silylation is the most prevalent technique, converting the polar -COOH group into a nonpolar and more volatile trimethylsilyl (TMS) ester. restek.com This not only facilitates the compound's entry into the gas phase but also reduces hydrogen bonding interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved chromatographic separation. gcms.cz

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloro-3-nitrobenzoic acid, predicting its geometry, and describing its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to study this compound, particularly in the context of its co-crystals. For instance, in a co-crystal with 8-hydroxyquinoline, DFT calculations were performed to analyze the optimized geometry, Molecular Electrostatic Potential (MEP), and electronic properties such as HOMO-LUMO energies. aip.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining molecular reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's excitability and chemical stability. eurekaselect.combenthamdirect.com

In a study on a derivative, 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid, DFT calculations using the B3LYP/6-31G**++ level of theory were employed to determine its electronic parameters. eurekaselect.combenthamdirect.com While this is a more complex derivative, the methodology is directly applicable to the parent compound. Studies on the related 3-nitrobenzoic acid have also utilized DFT to calculate quantum chemical parameters and correlate them with experimental observations like corrosion inhibition efficiency. tandfonline.com

Calculated Electronic Properties of this compound Derivatives

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acidDFT/B3LYP/6-31G**++---7.58

This table shows calculated electronic properties for a derivative of this compound, illustrating the application of DFT. The energy gap (ΔE) is a key indicator of chemical and kinetic stability. eurekaselect.com

The conformation of this compound, particularly the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring, is critical to its packing in the solid state and its interaction with other molecules. Three-dimensional conformational analysis of the related isomer, 3-chloro-4-nitrobenzoic acid, suggests a predominantly planar configuration, with the carboxylic acid group being coplanar with the benzene ring and the nitro group showing some rotational flexibility. smolecule.com For the derivative 4-chloro-3-nitrobenzamide (B92726), the benzene ring is planar, with the chlorine, nitrogen (of the nitro group), and carbon (of the amide group) atoms showing only slight deviation from this plane. nih.gov

Studies on co-crystals of caffeine (B1668208) and this compound have revealed the existence of at least two polymorphs. researchgate.net These different crystal forms arise from different arrangements and weak interactions (like C-H···O and π-stacking) between the constituent molecules, highlighting that intermolecular forces in the solid state play a crucial role in the adopted conformation and packing. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While extensive MD simulation data specifically for isolated this compound is not widely published, the technique has been applied to its derivatives to understand their dynamic behavior and interactions with biological systems.

For example, MD simulations have been performed on inhibitors derived from this compound to analyze their stability when bound to enzymes. eurekaselect.comrsc.org In a study of derivatives targeting the ParE subunit of E. coli topoisomerase IV, 100-nanosecond MD simulations were used to assess the conformational stability of the protein-ligand complexes. eurekaselect.combenthamdirect.com These simulations revealed that the stability and inhibitory action were heavily dependent on hydrophobic and ionic interactions. eurekaselect.combenthamdirect.com Similarly, MD simulations were used to analyze the behavioral patterns of benzimidazole (B57391) derivatives, synthesized from this compound, when bound to the Sirt1 protein. rsc.org

These studies demonstrate the utility of MD simulations in elucidating how molecules based on the this compound scaffold might behave in a dynamic biological environment, providing insights into their mechanism of action. Furthermore, the distinct mechanical behaviors (brittle versus shearing) observed in the two polymorphs of the caffeine-4-chloro-3-nitrobenzoic acid co-crystal are dynamic phenomena rooted in the different ways the molecular layers can move relative to each other under stress, a process that can be modeled using advanced simulation techniques. researchgate.net

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its physical properties and chemical reactivity is crucial for its application. The presence and positions of the chloro, nitro, and carboxylic acid groups dictate its electronic distribution and intermolecular interactions.

The chloro and nitro groups are electron-withdrawing, which activates the aromatic ring for certain reactions. For instance, in the related compound 4-chloro-3-nitrobenzenesulfonamide, these groups synergistically activate the ring for nucleophilic aromatic substitution. Quantum mechanical calculations performed during the synthesis of this compound from 4-chlorobenzoic acid confirm that the nitration product with the nitro group at the 3-position (meta to the carboxyl group) is the thermodynamically stable product.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate molecular descriptors with physical properties or biological activities. For this compound, such models can predict properties like melting point. qsardb.org Computational models like the Abraham solvation model can predict partitioning behavior in different solvents based on calculated solute descriptors.

A significant example of a structure-property relationship is seen in the two co-crystal polymorphs of caffeine and this compound. researchgate.net Despite having similar 2D layered structures, one form is brittle while the other exhibits shearing under mechanical stress. This dramatic difference in mechanical properties is attributed to subtle differences in the weak intermolecular interactions (C-H···O and π-stacking) between the layers, which creates either a rough or smooth potential energy surface for layer slippage. researchgate.net

QSAR Data for this compound

PropertyValueSource/Prediction
Melting Point (°C)182.5Experimental Value
Melting Point (°C)180.74Predicted Value

This table presents experimental and computationally predicted melting point data for this compound from a QSAR database. qsardb.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand spectral features.

For nitrobenzoic acid isomers, theoretical calculations of FT-IR, Raman, and NMR spectra have shown good correlation with experimental results. researchgate.net The same methodologies can be applied to this compound. By calculating the vibrational frequencies, one can assign the bands observed in experimental IR and Raman spectra to specific molecular motions. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared with experimental spectra to aid in structural elucidation. aip.orgresearchgate.netresearchgate.net

Furthermore, theoretical calculations can predict other properties, such as nonlinear optical (NLO) parameters. For the co-crystal of 8-hydroxyquinolinium and this compound, the third-order nonlinear optical susceptibility (χ⁽³⁾) was calculated using DFT (cam-b3lyp/6–311G(d,p)) to be 5.632 × 10⁻⁶ esu, which was compared with the experimentally measured value. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping reaction pathways, and calculating activation energies. For reactions involving this compound, these models can provide insights that are difficult to obtain experimentally.

A key example is the synthesis of the title compound itself. The nitration of 4-chlorobenzoic acid involves electrophilic aromatic substitution. Quantum mechanical calculations can model this process, confirming that the directing effects of the chloro and carboxyl groups favor the formation of this compound as the thermodynamically stable product.

Computational modeling can also be used to study the transition states of reactions. For related compounds, DFT calculations have been used to model the transition-state geometries and activation energies for nucleophilic substitution reactions. This approach can be applied to understand the reactivity of the chlorine atom on the this compound ring. The mechanism of reactions where this compound is used as a starting material, such as in the synthesis of benzimidazoles, can also be investigated computationally to understand the reductive cyclization steps. rsc.org

Interactions of 4 Chloro 3 Nitrobenzoic Acid with Biological Systems

Inhibition of Protein Synthesis in Liver Cells

4-Chloro-3-nitrobenzoic acid has been shown to affect the protein synthesis activity within liver cells. medchemexpress.commedchemexpress.com Studies investigating the hepatotoxic effects of several chloro-nitro derivatives of benzoic acid have provided insights into its impact. nih.gov

In one study, the effects of this compound (referred to as x-NBA), 3-nitrobenzoic acid, and 4-chlorobenzoic acid were examined. nih.gov A single oral administration of this compound at a high dose (LD50) resulted in complex, time-dependent changes to protein synthesis in the liver. An initial activation was observed between 0.5 and 5 hours, which then transitioned to a significant increase, peaking at 60 hours. Following this peak, the synthesis rate gradually returned toward control levels over a period of eight days. nih.gov In contrast, daily administration of the compound at lower doses (1/10 LD50) led to an inhibition of protein synthesis within two weeks. A more pronounced inhibition of protein synthesis was observed after four weeks of administration at doses of both 1/10 LD50 and 1/50 LD50. nih.gov

Interaction with DNA and Human Serum Albumin (HSA)

While the direct interactions of this compound alone with DNA and Human Serum Albumin (HSA) are a component of broader research, its role as a ligand in metal complexes has been a primary focus. mdpi.comresearchgate.netnih.gov Copper(II) complexes incorporating this compound have been synthesized and studied for their binding capabilities with calf thymus DNA (CT-DNA) and HSA. mdpi.comresearchgate.netnih.gov These investigations utilize methods such as electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry to elucidate the nature of these interactions. mdpi.comresearchgate.net

The research indicates that these copper(II) complexes, containing the this compound ligand, effectively bind to both CT-DNA and HSA. mdpi.comresearchgate.netnih.gov

The mechanisms through which complexes of this compound interact with DNA and HSA have been specifically detailed.

Intercalation with DNA : Electronic absorption and viscosity tests suggest that copper(II) complexes with this compound bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. mdpi.comresearchgate.net This involves the insertion of the complex between the base pairs of the DNA double helix. One of the synthesized complexes, [Cu(ncba)4(phen)], was found to have a higher binding constant than its counterpart, [Cu(ncba)4(bpy)]. mdpi.com

Fluorescence Quenching : Both copper(II) complexes have been shown to quench the intrinsic fluorescence of DNA and HSA. mdpi.comresearchgate.netnih.gov This quenching effect was determined to be a static process, which implies the formation of a non-fluorescent ground-state complex between the quencher (the copper complex) and the fluorophore (DNA or HSA). mdpi.comresearchgate.net The thermodynamic parameters of this interaction indicate that the binding is a spontaneous process. mdpi.com

Enzyme Inhibition Studies

Oral administration of this compound has been reported to affect the activities of certain enzymes, including urokinase and histidine kinase. medchemexpress.commedchemexpress.com Studies on its hepatotoxic effects revealed that following a single high-dose administration, the liver-specific enzymes urokaninase and histidase were detected in the blood serum after 8 hours, with activity peaking at 15 hours and remaining elevated for 25 hours before gradually declining. nih.gov However, with daily administration of lower doses, these enzymes were not detected in the serum after two weeks, even though protein synthesis was inhibited. nih.gov After four weeks of low-dose administration, enzymatic activity was present in the blood serum, coinciding with a distinct inhibition of protein synthesis. nih.gov

Anticancer Activity of Copper(II) Complexes with this compound Ligand

Researchers have synthesized novel copper(II) complexes using this compound as the primary ligand, with the goal of identifying new metal-based anticancer drugs. mdpi.comresearchgate.net Two such complexes, [Cu(ncba)4(phen)] (Complex 1) and [Cu(ncba)4(bpy)] (Complex 2), have demonstrated significant anticancer activity. mdpi.comresearchgate.netnih.gov The anticancer efficacy of these complexes is thought to be linked to their ability to bind to DNA. mdpi.com

The copper(II) complexes featuring the this compound ligand have shown substantial antiproliferative effects against several human cancer cell lines. mdpi.comresearchgate.netnih.gov In vitro cytotoxicity assays, such as the CCK-8 assay, were used to determine the concentration of the complexes required to inhibit cell growth by 50% (IC50). mdpi.com

The studies revealed that Complex 1, in particular, exhibited greater antitumor efficacy than the conventional chemotherapy drug cisplatin (B142131) against the tested cell lines. mdpi.comresearchgate.net Complex 1 was found to be more cytotoxic to HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells than both Complex 2 and cisplatin. mdpi.com

Table 1: IC50 Values of Copper(II) Complexes on Various Cancer Cell Lines

The mechanism behind the anticancer activity of these copper(II) complexes involves the disruption of the cancer cell cycle and the induction of programmed cell death, or apoptosis. mdpi.comresearchgate.net

Flow cytometry analysis demonstrated that both Complex 1 and Complex 2 caused cell cycle arrest in HepG2 cells, specifically leading to an accumulation of cells in the G0/G1 phase. mdpi.comresearchgate.netnih.gov This arrest halts the proliferation of the cancer cells.

Furthermore, the complexes were found to induce apoptosis. mdpi.comnih.gov This was confirmed through Annexin V-FITC/PI apoptosis assays. mdpi.com The mechanism of apoptosis induction involves the regulation of the Bcl-2 family of proteins, which play a critical role in controlling cell death. mdpi.comresearchgate.netnih.gov Western blotting revealed that the copper(II) complexes modulated the expression of these proteins, leading to the death of cancer cells. mdpi.com

Referenced Compounds

Table 2: List of Compounds

Q & A

Q. How can the solubility of 4-chloro-3-nitrobenzoic acid in organic solvents be experimentally determined?

Experimental determination involves gravimetric or spectrophotometric methods. For example, Stovall et al. measured solubility in 17 alcohols, ethers, and esters by equilibrating excess solute in solvents at constant temperature, followed by filtration and quantification of dissolved solute . Recrystallization from aqueous ethanol is a common purification step before solubility studies to ensure compound purity .

Q. What are the key physical properties of this compound critical for experimental design?

Key properties include:

  • Melting point : 178–183°C (pure form)
  • Molecular weight : 201.57 g/mol
  • McGowan volume (V) : 1.2283, derived from molecular dimensions
  • LogP (octanol-water partition coefficient) : Experimentally validated via Abraham model descriptors (E = 1.250, S = 1.470, A = 0.700, B = 0.440) . These parameters inform solvent selection, reaction conditions, and chromatographic separation.

Q. How is this compound purified for research applications?

Recrystallization from aqueous ethanol is a standard method, as noted in IUPAC-NIST solubility studies. Purity is verified via melting point analysis and HPLC .

Advanced Research Questions

Q. How can the Abraham solvation model predict partitioning behavior of this compound in non-aqueous systems?

The model uses solute descriptors (E, S, A, B, V, L) to compute logP and logL values. For this compound:

  • LogP = 2.316 (3-methyl-1-butanol) and 2.383 (2-pentanol)
  • LogL = 9.561 (3-methyl-1-butanol) and 9.639 (2-pentanol) These values align with experimental data (standard deviation: 0.067 log units) and enable predictions for untested solvents using Equations 4.22–4.25 of the Abraham model .

Q. What mechanistic insights explain the elastic bending of co-crystals involving this compound?

Co-crystals with caffeine exhibit flexibility via hydrogen-bonded dimer rotation under strain. Synchrotron studies show intermolecular distance changes (e.g., O–H···O bonds) and dimer reorientation across orthogonal axes, enabling reversible compression/expansion without fracture .

Q. How does nitration of this compound proceed, and what intermediates are involved?

Nitration under sulfuric acid generates 4-chloro-3,5-dinitrobenzoic acid. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group directing incoming nitro groups to the meta position. Intermediate isolation and spectroscopic tracking (e.g., NMR, IR) confirm regioselectivity .

Q. What computational methods validate the toxicological profile of this compound?

Hepatotoxicity studies use LD50 dosing (e.g., 1/10 LD50 in rats) and monitor biomarkers like protein synthesis inhibition. Computational QSAR models correlate molecular descriptors (e.g., logP, hydrogen-bonding capacity) with observed toxicity, aiding risk assessment .

Methodological Considerations

Q. How are crystal structures of this compound derivatives refined?

SHELX programs (e.g., SHELXL) are employed for small-molecule refinement. Key steps include:

  • Initial structure solution via SHELXS/SHELXD
  • Hydrogen atom placement using Fourier difference maps
  • Validation via R-factor convergence (< 5% for high-resolution data) .

Q. What analytical techniques resolve contradictions in solubility data for this compound?

Discrepancies arise from impurities or solvent batch variations. Mitigation strategies include:

  • Cross-validating results via HPLC purity checks
  • Standardizing solvent grades (e.g., anhydrous vs. technical grade)
  • Replicating studies using Abraham model predictions as a benchmark .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-3-nitrobenzoic acid
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4-Chloro-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.